molecular formula C11H11N3O4S B2678335 ethyl 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate CAS No. 955260-09-0

ethyl 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate

Cat. No.: B2678335
CAS No.: 955260-09-0
M. Wt: 281.29
InChI Key: DMARBKTTXHHWFZ-UHFFFAOYSA-N
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Description

Ethyl 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a methyl group at position 7, a keto group at position 5, and an ethyl 2-oxoacetate moiety linked via an amino group at position 5.

This article provides a detailed comparison with structurally related compounds, focusing on synthetic pathways, crystallographic data, physicochemical properties, and biological activities.

Properties

IUPAC Name

ethyl 2-[(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-3-18-10(17)8(15)13-7-6(2)12-11-14(9(7)16)4-5-19-11/h4-5H,3H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMARBKTTXHHWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(N=C2N(C1=O)C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often require heating the reagents without a solvent, leading to the formation of the thiazolopyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((7-methyl-5-oxo-

Biological Activity

Ethyl 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the thiazolo[3,2-a]pyrimidine core. Its molecular formula is C11H12N4O3SC_{11}H_{12}N_4O_3S, with a molecular weight of approximately 284.31 g/mol. The key features of its structure include:

  • Thiazolo[3,2-a]pyrimidine moiety : This bicyclic structure is known for its diverse biological activities.
  • Functional groups : The ethyl ester and amino groups contribute to its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing strong acids or bases under controlled conditions to facilitate the formation of the desired product. The synthesis pathway may include:

  • Formation of the thiazolo[3,2-a]pyrimidine core.
  • Introduction of the ethyl ester group through esterification reactions.
  • Final coupling with amino acids or amines to yield the target compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its antioxidant properties.

Anticancer Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : Compounds similar to this compound have shown promising results against cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). One study reported an IC50 value of 0.06 µM for a closely related compound against non-small cell lung cancer cells .
CompoundCell LineIC50 (µM)Activity
Ethyl derivativeMCF70.06Cytotoxic
Ethyl derivativeHT290.1Cytotoxic

Antioxidant Activity

The antioxidant properties of this compound have also been explored:

  • DPPH Radical Scavenging Assay : Similar thiazole-based compounds demonstrated significant scavenging activity against DPPH radicals, indicating their potential as antioxidants .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Interaction with specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Binding to receptors that mediate cellular signaling pathways related to growth and apoptosis.

Case Studies

  • Anticancer Efficacy : A study evaluated the efficacy of thiazolo[3,2-a]pyrimidine derivatives in a series of in vivo experiments using xenograft models. The results indicated a marked reduction in tumor size compared to controls.
    • Model Used : Xenograft mouse model
    • Observation Period : 4 weeks
    • Outcome : Tumor size reduced by up to 70% with optimal dosing.

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The target compound’s thiazolo[3,2-a]pyrimidine core is shared with analogues, but substituent variations significantly alter properties:

Compound Name Substituents (Position) Key Structural Features
Target compound 7-methyl, 5-oxo, 6-(ethyl 2-oxoacetate-amino) Amino-oxoacetate group enhances hydrogen bonding potential; methyl improves lipophilicity
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-bromophenyl), 7-methyl, 3-oxo Bromophenyl increases steric bulk and electron-withdrawing effects, influencing reactivity
Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-...-6-carboxylate 2-(2-acetoxybenzylidene), 5-phenyl Benzylidene substituent introduces π-π stacking potential; acetoxy group modulates solubility
Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-...-carboxylate 7-amino, 3-pyrazolinyl Amino and pyrazolinyl groups enhance hydrogen bonding and chelation capabilities

Key Observations :

  • Electron-withdrawing groups (e.g., bromophenyl in ) increase electrophilicity, aiding nucleophilic reactions.
  • Aromatic substituents (e.g., benzylidene in ) improve crystallinity and stability via intermolecular interactions.
  • Amino-oxoacetate in the target compound introduces dual hydrogen bond donor/acceptor sites, critical for biological target engagement .

Reaction Yields and Conditions

Compound Class Typical Yield (%) Key Reagents/Conditions
Amino-oxoacetate derivatives 60–78 Ethyl oxalyl chloride, DCM, 0°C to RT
Bromophenyl derivatives 65–85 Pd catalysts, aryl halides, reflux
Benzylidene derivatives 70–90 Acetic anhydride, NaOAc, reflux

Challenges : Steric hindrance from bulky substituents (e.g., 4-bromophenyl) reduces yields in coupling reactions .

Physicochemical and Crystallographic Properties

Melting Points and Solubility

Compound Melting Point (°C) Solubility Profile
Target compound ~200–220 (est.) Moderate in DMSO, low in water
Ethyl 5-(4-bromophenyl)-...-carboxylate 185–190 Soluble in chloroform, insoluble in hexane
Benzylidene derivative 427–428 Soluble in ethyl acetate/ethanol mixtures

Crystallographic Insights :

  • The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation, with puckering amplitudes (q) ranging from 0.224–0.35 Å depending on substituents .
  • Hydrogen bonding (e.g., C–H···O) in the target compound’s amino-oxoacetate group facilitates chain-like crystal packing, enhancing thermal stability .

Anticancer and Cytotoxic Profiles

Compound Bioactivity (IC₅₀, μM) Mechanism Notes
Target compound Not reported Predicted: DNA intercalation via oxoacetate
Thiazolo[3,2-a]pyrimidine sugar hydrazones 1.2–8.7 (HeLa cells) Apoptosis induction via ROS generation
Pyrazolinyl derivatives 5–20 (MCF-7 cells) Kinase inhibition via chelation

Q & A

Q. Table 1: Representative Reaction Conditions

ReagentsSolvent SystemTime (h)Yield (%)
Chloroacetic acid, NaOAcAcOH/Ac₂O (1:1)8–1078
Substituted aldehydesEthyl acetate/ethanolN/AN/A

Basic: How is the structural conformation of this compound characterized?

Methodological Answer:
Structural analysis employs:

  • X-ray crystallography : Determines bond lengths, dihedral angles, and puckering of the thiazolo-pyrimidine ring. For example, the C5 atom deviates by 0.224 Å from the N2/C9/N1/C6/C7 plane, indicating a flattened boat conformation .
  • NMR spectroscopy : Confirms substituent positions and hydrogen bonding patterns (e.g., C–H···O interactions in crystal packing) .

Advanced: What strategies resolve contradictions in crystallographic data interpretation?

Methodological Answer:
Discrepancies in conformational analysis (e.g., puckering vs. planar rings) are addressed by:

Multi-technique validation : Cross-referencing XRD data with NMR and computational modeling (e.g., DFT calculations).

Statistical validation : Using R-factors (<0.05) and data-to-parameter ratios (>13:1) to ensure reliability .

Comparative studies : Aligning results with structurally analogous compounds (e.g., dihydro-5H-thiazolo derivatives) .

Advanced: How do substituents influence the compound’s biological activity?

Methodological Answer:
Substituents modulate interactions with biological targets:

  • Electron-withdrawing groups (e.g., -Cl, -F): Enhance binding to enzymes like COX-2 or kinases via polar interactions .
  • Bulkier groups (e.g., 4-(methylthio)phenyl): Improve metabolic stability but may reduce solubility .

Q. Table 2: Substituent Effects on Bioactivity

SubstituentTarget AffinitySolubility (LogP)
2-FluorobenzylideneHigh2.1
4-MethoxybenzylideneModerate1.8

Advanced: What are the key challenges in optimizing reaction yields during synthesis?

Methodological Answer:
Yield optimization requires:

Catalyst screening : Pd/Cu catalysts improve cyclization efficiency in multi-step reactions .

Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .

Temperature control : Maintaining 70–80°C prevents side reactions (e.g., ester hydrolysis) .

Basic: Which analytical methods ensure compound purity and identity?

Methodological Answer:

  • HPLC : Monitors reaction progress using C18 columns with UV detection (λ = 254 nm) .
  • TLC : Uses silica gel plates and ethyl acetate/hexane (3:7) for rapid purity checks .
  • Mass spectrometry : Confirms molecular weight (e.g., ESI-MS m/z calculated for C₁₆H₁₄N₃O₄S: 352.07) .

Advanced: How does the compound’s reactivity guide derivatization?

Methodological Answer:
Functional groups enable targeted modifications:

  • Ester hydrolysis : Convert ethyl ester to carboxylic acid under basic conditions (NaOH/EtOH) for prodrug design .
  • Methylene substitution : Introduce aryl/heteroaryl groups via Knoevenagel condensation .

Advanced: What computational tools model the compound’s conformational dynamics?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Predicts binding modes to receptors like EGFR or PARP .
  • MD simulations (GROMACS) : Analyzes stability of the thiazolo-pyrimidine ring in aqueous environments .

Advanced: How do structural analogs compare in pharmacological profiles?

Methodological Answer:
Comparative studies highlight:

  • Enhanced bioactivity : Analogues with pyridin-3-ylmethylene show 2-fold higher cytotoxicity in MCF-7 cells .
  • Reduced toxicity : Methoxy substitutions lower hepatotoxicity in murine models .

Q. Table 3: Analog Comparison

Analog StructureIC₅₀ (µM)Selectivity Index
3-Chlorobenzylidene0.4512.3
5-Methylfuran derivative1.28.9

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